3-(4-Chlorophenyl)quinoxalin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)quinoxalin-2-amine is a nitrogen-containing heterocyclic compound It belongs to the quinoxaline family, which is known for its diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)quinoxalin-2-amine typically involves the condensation of o-phenylenediamine with 4-chlorobenzaldehyde. This reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid under reflux conditions. The resulting intermediate is then cyclized to form the quinoxaline ring structure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)quinoxalin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of catalysts such as aluminum chloride.
Major Products
The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and quinoxaline-2,3-diones .
Scientific Research Applications
3-(4-Chlorophenyl)quinoxalin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)quinoxalin-2-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and interfere with DNA replication processes. The compound’s quinoxaline ring structure allows it to bind to various biological receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound of 3-(4-Chlorophenyl)quinoxalin-2-amine, known for its broad spectrum of biological activities.
Quinazoline: Another nitrogen-containing heterocycle with similar pharmacological properties.
Cinnoline: A structural isomer of quinoxaline with distinct biological activities
Uniqueness
This compound is unique due to the presence of the 4-chlorophenyl group, which enhances its biological activity and specificity. This substitution pattern allows for more targeted interactions with biological molecules, making it a valuable compound in drug discovery and development .
Properties
CAS No. |
101094-86-4 |
---|---|
Molecular Formula |
C14H10ClN3 |
Molecular Weight |
255.70 g/mol |
IUPAC Name |
3-(4-chlorophenyl)quinoxalin-2-amine |
InChI |
InChI=1S/C14H10ClN3/c15-10-7-5-9(6-8-10)13-14(16)18-12-4-2-1-3-11(12)17-13/h1-8H,(H2,16,18) |
InChI Key |
SWDMOLYFKLCECJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)N)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.